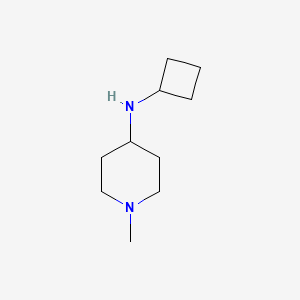

N-cyclobutyl-1-methylpiperidin-4-amine

Description

N-Cyclobutyl-1-methylpiperidin-4-amine is a piperidine derivative featuring a cyclobutyl substituent on the amine group and a methyl group on the piperidine nitrogen. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol. The cyclobutyl group introduces steric bulk and moderate lipophilicity, while the methyl group on the piperidine ring may influence metabolic stability and bioavailability.

Properties

CAS No. |

1248695-65-9 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N-cyclobutyl-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C10H20N2/c1-12-7-5-10(6-8-12)11-9-3-2-4-9/h9-11H,2-8H2,1H3 |

InChI Key |

UICRHNQDNNTCLD-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)NC2CCC2 |

Canonical SMILES |

CN1CCC(CC1)NC2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Cyclobutanecarbonylpiperidin-4-amine (CAS 926211-25-8)

- Structure : A cyclobutane carbonyl group replaces the direct cyclobutylamine linkage.

- Molecular Formula : C₁₀H₁₈N₂O.

- The amide bond may reduce metabolic stability due to susceptibility to hydrolysis.

- Applications : Likely explored as a protease inhibitor intermediate, leveraging the amide’s hydrogen-bonding capacity .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Cyclopropylamine substituent with a pyrazole-pyridine core.

- Pyridine and pyrazole moieties enable π-π stacking and metal coordination, unlike the purely aliphatic N-cyclobutyl compound.

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), suggesting similar methods could apply to the target compound with optimized conditions .

N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1343134-72-4)

- Structure : Pyrimidine ring replaces the cyclobutyl group.

- Molecular Formula : C₁₀H₁₆N₄.

- Key Differences :

- The aromatic pyrimidine enhances planar interactions, making it suitable for kinase inhibition.

- Higher nitrogen content increases solubility in acidic environments.

- Applications : Likely used in oncology or antiviral research due to pyrimidine’s prevalence in nucleoside analogs .

1-Acetylpiperidin-4-amine

- Structure : Acetyl group on the piperidine nitrogen.

- Molecular Formula : C₇H₁₄N₂O.

- Key Differences :

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| N-Cyclobutyl-1-methylpiperidin-4-amine | C₁₁H₂₂N₂ | 182.31 | Cyclobutylamine, methylpiperidine | CNS therapeutics |

| 1-Cyclobutanecarbonylpiperidin-4-amine | C₁₀H₁₈N₂O | 182.27 | Cyclobutane carbonyl, amide | Protease inhibitors |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₆N₄ | 216.28 | Cyclopropane, pyrazole-pyridine | Kinase inhibitors |

| N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine | C₁₀H₁₆N₄ | 192.26 | Pyrimidine, methylpiperidine | Antiviral/oncology agents |

| 1-Acetylpiperidin-4-amine | C₇H₁₄N₂O | 142.20 | Acetylated amine | Metabolic intermediates |

Research Findings and Implications

- Synthesis Challenges : Cyclobutylamines often require specialized coupling agents (e.g., copper bromide in ) due to steric hindrance, leading to lower yields (~17.9%) compared to smaller cycloalkyl analogs .

- Metabolic Stability : N-Methyl groups on piperidine (as in the target compound) are less prone to oxidative metabolism than larger substituents like pyrimidine or pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.